Tri-m-tolylphosphine

Übersicht

Beschreibung

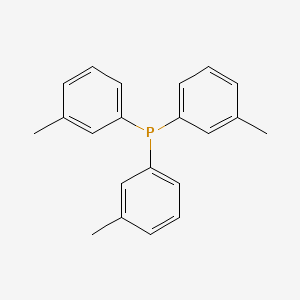

Tri-m-tolylphosphine, also known as Tri-meta-tolylphosphine, is a chemical compound with the molecular formula C21H21P. It is characterized by the presence of three meta-tolyl groups attached to a central phosphorus atom. This compound is a white solid and is known for its applications in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tri-m-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with meta-tolylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

PCl3+3C7H7MgBr→P(C7H7)3+3MgBrCl

Another method involves the Ullmann-type reaction, where indium nanoparticles react with this compound to form nanostructured metal phosphides .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactions involving phosphorus trichloride and meta-tolylmagnesium bromide. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Role in Transition Metal Catalysis

Tri(m-tolyl)phosphine acts as a ligand in transition metal complexes, enhancing catalytic activity and selectivity. Notable applications include:

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Facilitates C–C bond formation between aryl halides and boronic acids.

| Substrate Pair | Catalyst System | Yield | Reference |

|---|---|---|---|

| Aryl boronate + aryl iodide | Pd(OAc)₂, Tri(m-tolyl)phosphine | 54% |

-

Heck Reaction : Enables olefin arylation.

Ruthenium-Catalyzed Olefin Metathesis

Tri(m-tolyl)phosphine stabilizes Ru catalysts in olefin metathesis, improving turnover numbers.

-

Key Finding : Ru complexes with Tri(m-tolyl)phosphine exhibit enhanced stability in air compared to alkylphosphine ligands, attributed to the ligand’s moderate electron-donating ability (Tolman Electronic Parameter, TEP = 2055.0 cm⁻¹) .

Gold Nanoparticle Stabilization

In material science, Tri(m-tolyl)phosphine stabilizes Au clusters by preventing aggregation.

-

Steric Analysis : The ligand’s cone angle (163°) and % buried volume (%V<sub>bur</sub> = 33.5%) optimize nanoparticle dispersion .

-

Ligand Exchange : Au clusters ligated with Tri(m-tolyl)phosphine resist displacement by weaker ligands like PPh₃, ensuring colloidal stability .

Nickel and Ruthenium Complexation

-

Ni(0) Complexes : [Ni(CO)₃(PR₃)] complexes with Tri(m-tolyl)phosphine show TEP values (2055.0 cm⁻¹) comparable to tri-tert-butylphosphine, indicating strong σ-donation .

-

Ru(II) Complexes : Used in hydrogenation and C–H activation, leveraging the ligand’s resistance to oxidation (12% oxidation after 48h in air) .

Synthetic Utility in Pharmaceutical Chemistry

Tri(m-tolyl)phosphine facilitates the synthesis of bioactive compounds:

-

Direct Amination of Alcohols : Employed in Ru-catalyzed protocols to access amines, critical intermediates in drug development .

-

Negishi Coupling : Enables aryl-zinc reagent coupling with aryl halides for drug candidate diversification .

Comparative Reactivity with Other Phosphines

| Property | Tri(m-tolyl)phosphine | PPh₃ | PCy₃ |

|---|---|---|---|

| TEP (cm⁻¹) | 2055.0 | 2068.9 | 2059.1 |

| Cone Angle (°) | 163 | 145 | 170 |

| Air Stability | Moderate | High | Low |

| Hydrolysis Resistance | High | High | Low |

Preparation of Tri(m-tolyl)phosphine

-

Grignard Route : Reacts 3-bromotoluene Mg with PCl₃ in THF (62% yield after recrystallization) .

-

Reduction : Tris(m-tolyl)phosphine oxide reduction (method less common due to lower efficiency) .

Stability and Handling

-

Air Sensitivity : Slowly oxidizes to phosphine oxide; storage under inert gas (N₂/Ar) recommended .

-

Solubility : Insoluble in water; soluble in THF, DCM, and toluene .

Tri(m-tolyl)phosphine’s versatility in catalysis, material science, and pharmaceuticals stems from its tunable steric and electronic profile. Ongoing research explores its utility in asymmetric catalysis and green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Tri-m-tolylphosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: It is employed in the synthesis of biologically active compounds.

Industry: It is used in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of tri-m-tolylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and selectivity of the metal catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylphosphine: Similar structure but with phenyl groups instead of meta-tolyl groups.

Diphenyl(p-tolyl)phosphine: Contains two phenyl groups and one para-tolyl group.

Tri-p-tolylphosphine: Contains three para-tolyl groups.

Uniqueness

Tri-m-tolylphosphine is unique due to the presence of meta-tolyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other triarylphosphines .

Biologische Aktivität

Tri-m-tolylphosphine (TMTP) is a phosphine compound characterized by its unique structural properties and significant biological activities. This article delves into the biological activity of TMTP, emphasizing its cytotoxicity, anti-inflammatory effects, and interactions with metal complexes.

Structural Characteristics

TMTP features three m-tolyl groups attached to a phosphorus atom, contributing to its steric and electronic properties. The bond lengths and angles in TMTP have been studied through X-ray crystallography, revealing insights into its molecular geometry and potential reactivity patterns .

Cytotoxicity

Cytotoxicity studies have demonstrated that TMTP exhibits significant effects against various cancer cell lines. For instance, TMTP has been evaluated for its cytotoxic effects on leiomyosarcoma cancer cells using assays such as MTT and Trypan Blue. The results indicate that TMTP induces apoptosis in a concentration-dependent manner. At a concentration of 15 μM, approximately 62.38% of the leiomyosarcoma cells underwent apoptosis, showcasing its potential as an anticancer agent .

Table 1: Cytotoxic Effects of this compound on Cancer Cells

| Concentration (μM) | % Apoptosis | % Necrosis |

|---|---|---|

| 5 | 20 | 5 |

| 10 | 45 | 10 |

| 15 | 62.38 | 7 |

Anti-Inflammatory Activity

TMTP has also shown promising anti-inflammatory properties. In vitro studies indicate that it can inhibit inflammatory markers in cell cultures, suggesting that it may be beneficial in treating inflammatory diseases. The order of anti-inflammatory activity among various phosphine complexes has been established, with TMTP ranking favorably compared to other ligands .

Table 2: Anti-Inflammatory Activity Comparison

| Compound | Anti-Inflammatory Activity Rank |

|---|---|

| This compound (TMTP) | 1 |

| Tri-p-tolylphosphine (TPTP) | 2 |

| Tri-o-tolylphosphine | 3 |

Mechanistic Insights

The mechanisms underlying the biological activities of TMTP are linked to its interactions with metal ions and the resulting complexes formed. For example, studies involving gold(I) complexes with TMTP have revealed that the ligand's steric properties significantly affect the stability and reactivity of the resulting metal-ligand complexes. This interaction enhances the cytotoxic potential of the complexes against cancer cells while minimizing toxicity towards normal cells .

Case Studies

- Gold Complexes : Research has shown that gold(I) complexes with TMTP exhibit enhanced selectivity in catalysis and increased cytotoxicity against cancer cell lines such as HeLa and OVCAR-3. The binding affinity of these complexes to human serum albumin (HSA) was modeled through molecular docking studies, indicating a preferential interaction with specific domains within HSA .

- Phosphine Ligand Exchange : A detailed study on ligand exchange dynamics involving TMTP and other phosphines on gold clusters demonstrated that TMTP readily exchanges with PPh3 ligands, indicating stronger bonding characteristics due to its steric configuration . This property is crucial for developing targeted therapies using metal-phosphine complexes.

Eigenschaften

IUPAC Name |

tris(3-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXCUNDYSYVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064146 | |

| Record name | Phosphine, tris(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6224-63-1 | |

| Record name | Tri-m-tolylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-m-tolylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-methylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-M-TOLYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAQ9Z5ZSC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tri-m-tolylphosphine?

A1: The molecular formula of this compound is C21H21P, and its molecular weight is 304.37 g/mol.

Q2: Are there specific spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For instance, [] employed Kβ X-ray emission spectroscopy to investigate the chemical environment of phosphorus in different compounds, including this compound. They observed that the Kβ emission spectra are sensitive to the chemical environment surrounding the phosphorus atom, providing insights into the compound's structural features.

Q3: What is known about the stability and compatibility of this compound with different materials?

A3: this compound exhibits stability under various conditions, making it a suitable ligand in various chemical reactions. For instance, [] investigated its use in platinum(II) complex-catalyzed addition reactions of tetrachloromethane to alkenes. This suggests its compatibility with these reagents and its stability under the reaction conditions.

Q4: How does this compound behave as a ligand in catalytic reactions?

A4: this compound acts as a supporting ligand, coordinating to metal centers in catalysts and influencing their reactivity and selectivity. [] highlighted the importance of ligand selection in developing highly active and robust pentamethylcyclopentadienyl (Cp*) ruthenium catalysts for living radical polymerizations. They demonstrated that the combination of this compound and a hydrophilic amine, 2-dimethylamino-1-ethanol, yielded a highly effective catalyst for homo- and copolymerizations of various functional methacrylates.

Q5: Can you provide specific examples of reactions where this compound plays a crucial role?

A5: this compound has proven valuable in various reactions. For example, [] utilized this compound in synthesizing a unique copper iodide cluster with a bicapped adamantoid geometry. The specific steric and electronic properties of this compound were crucial in facilitating the formation of this unusual cluster compound.

Q6: How does this compound interact with its target molecules?

A6: this compound primarily interacts with metal centers through its phosphorus atom. The lone pair of electrons on the phosphorus atom forms a coordinate covalent bond with the metal, creating a complex. The steric bulk and electronic properties of the three m-tolyl groups attached to the phosphorus influence the stability and reactivity of these complexes. For example, [] explored the structure of a palladium(II) complex containing this compound and chloranilate. The study emphasized the impact of the phosphine ligand's steric bulk on the complex's geometry, highlighting its role in influencing the overall structure and properties.

Q7: What are the downstream effects of this compound's interaction with its targets?

A7: The interaction of this compound with metal centers can have several downstream effects:

- Modulation of Reactivity and Selectivity: The presence of this compound as a ligand can alter the electronic environment around the metal center, influencing the catalyst's activity and selectivity in a chemical reaction. [] demonstrated this effect in their work on Cp* ruthenium catalysts for living radical polymerizations.

Q8: Has computational chemistry been employed in research involving this compound?

A8: Yes, computational methods, including Density Functional Theory (DFT) calculations, have been used to study this compound complexes. [] employed DFT calculations alongside spectroscopic techniques to investigate the photophysical dynamics of a binuclear copper(I) complex incorporating this compound. These calculations provided valuable insights into the electronic structures of the ground and excited states, aiding in understanding the observed photophysical behavior.

Q9: How do modifications to the structure of this compound, such as changes in the substituents on the phenyl rings, affect its activity or properties?

A9: Modifying the structure of this compound can significantly impact its properties. [] investigated the effect of methyl group substitution at different positions (ortho, meta, and para) on the benzene ring in tolylphosphine compounds. They observed distinct differences in the Kβ X-ray emission spectra depending on the methyl group's position, indicating that even subtle structural modifications can influence the electronic environment around the phosphorus atom and, consequently, the compound's reactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.